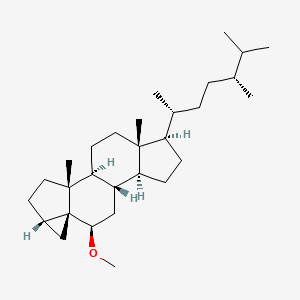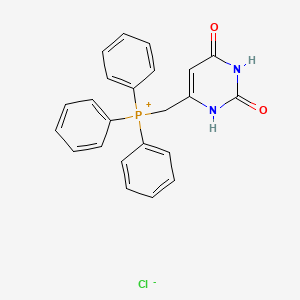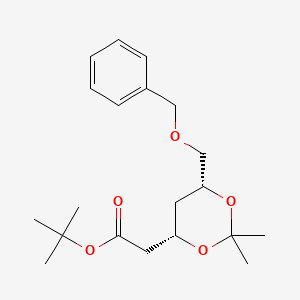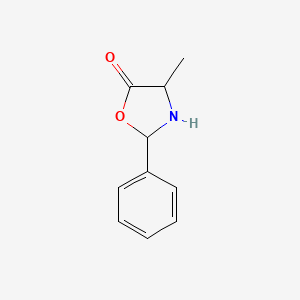
AG-490
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrphostin B42 is a small molecule inhibitor of the protein tyrosine kinase, which is found in a variety of organisms. It is an important research tool for scientists who study the role of protein tyrosine kinases in cellular processes. Tyrphostin B42 has been used in a variety of studies to study the function of protein tyrosine kinases in cells and to investigate the effects of different inhibitors on their activity.
Wissenschaftliche Forschungsanwendungen
Hemmung der JAK3/STAT5a/b-Signaltransduktion
AG-490 ist bekannt dafür, die Zytokin-vermittelte JAK3/STAT5a/b-Signaltransduktion und die Zellproliferation von Antigen-aktivierten menschlichen T-Zellen zu hemmen {svg_1}. Es hemmt stark die Autokinase-Aktivität von JAK3 sowie die Tyrosinphosphorylierung und DNA-Bindung des Signaltransduktors und Aktivators der Transkription 5a und 5b (STAT5a/b) {svg_2}.
Hemmung der Jak2- und Jak3-Kinasen
This compound ist ein membranlöslicher Proteintyrosinkinase-Inhibitor, der in erster Linie Jak2- und Jak3-Kinasen blockiert {svg_3}. Es wurde gezeigt, dass this compound die Proliferation und Expansion von T-Zellen hemmt {svg_4}.
Hemmung von Zellen der akuten lymphatischen Leukämie (ALL)
Es wurde festgestellt, dass this compound das Wachstum von prä-B-Zellen der akuten lymphatischen Leukämie durch Induktion von programmiertem Zelltod, durch Hemmung von JAK2, blockiert {svg_5}. Es hemmte dosisabhängig die DNA-Synthese, blockierte das Zellwachstum und induzierte Apoptose in ALL-Zellen {svg_6}.
Hemmung von Zervixkarzinom-Zelllinien
Forschungen haben gezeigt, dass this compound die Proliferation von Zervixkarzinom-Zelllinien hemmt {svg_7}.
Hemmung von EGFR- und ErbB2-Rezeptor-Tyrosinkinasen
This compound hemmt auch selektiv die EGFR (IC 50 = 2 μM) und ErbB2 (IC 50 = 13,5 μM) Rezeptor-Tyrosinkinasen {svg_8}.
Wirkmechanismus
Target of Action
AG-490 primarily targets the Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) . It also inhibits the Epidermal Growth Factor Receptor (EGFR) and ErbB2 . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It inhibits the autokinase activity of JAK3 and tyrosine phosphorylation and DNA binding of signal transducer and activator of transcription 5a and 5b (STAT5a/b) . It also inhibits the EGFR target and JAK2 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the JAK/STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . It also inhib
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tyrphostin B42 is an inhibitor of several tyrosine kinases, including EGFR (epidermal growth factor receptor), HER2 (human epidermal growth factor receptor 2), JAK2 (Janus kinase 2), and JAK3 (Janus kinase 3) . It does not inhibit LCK, LYN, BTK, SYK, or SRC tyrosine kinases . The inhibition of these kinases by Tyrphostin B42 can affect various biochemical reactions in the cell, altering the activity of enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Tyrphostin B42 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the proliferation of certain cancer cell lines , and induce programmed cell death in acute lymphoblastic leukemia pre-B cells . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tyrphostin B42 exerts its effects by inhibiting the activation of certain tyrosine kinases, which in turn affects downstream signaling pathways . For example, it can inhibit the JAK2/STAT3 signaling pathway, leading to downregulation of STAT3-downstream target genes . This can result in changes in gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of Tyrphostin B42 can change in laboratory settings. For instance, it has been shown to suppress RANKL-induced osteoclastogenesis in RAW264.7 cells . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tyrphostin B42 can vary with different dosages in animal models . For example, in a study on NOD mice, a model for type 1 diabetes, treatment with Tyrphostin B42 significantly inhibited the development of the disease
Metabolic Pathways
Tyrphostin B42 is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tyrphostin B42 involves the condensation of 2,3-dihydroxybenzaldehyde with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "2,3-dihydroxybenzaldehyde", "2-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydroxybenzaldehyde with 2-nitrobenzaldehyde in ethanol and water in the presence of sodium hydroxide to form the intermediate product.", "Step 2: Reduction of the nitro group in the intermediate product using sodium borohydride in ethanol and water to form the corresponding amino group.", "Step 3: Cyclization of the amino group in the intermediate product using hydrochloric acid to form the final product, Tyrphostin B42." ] } | |
| 134036-52-5 | |
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23) |
InChI-Schlüssel |
ZZQHNBGRWRQWFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Synonyme |
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide; Tyrphostin B 42; |
Herkunft des Produkts |
United States |
Q1: What is the primary target of AG-490?
A1: this compound is a tyrosine kinase inhibitor, primarily known to target Janus kinase 2 (JAK2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with JAK2?
A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain and preventing its phosphorylation. [, , , ]
Q3: What are the downstream effects of JAK2 inhibition by this compound?
A3: Inhibition of JAK2 by this compound disrupts the JAK/STAT signaling pathway. This leads to the inhibition of phosphorylation and activation of downstream signaling molecules, including STAT proteins (primarily STAT3, but also STAT1 and STAT5), as well as other signaling pathways like MAPK and PI3K/Akt. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the cellular consequences of inhibiting the JAK/STAT pathway by this compound?
A4: Inhibition of the JAK/STAT pathway by this compound affects various cellular processes, including:
- Reduced cell proliferation: this compound inhibits the proliferation of various cell types, including cancer cells, T cells, and fibroblasts. [, , , , , , , , ]
- Induction of apoptosis: this compound promotes apoptosis in various cell types, including cancer cells and cardiomyocytes. [, , , , , , , ]
- Decreased cytokine production: this compound inhibits the production of pro-inflammatory cytokines, such as IFN-γ and IL-5. [, , , ]
- Reduced inflammation: this compound attenuates inflammation in models of allergic airway inflammation and diabetic vascular complications. [, , , ]
- Modulation of gene expression: this compound affects the expression of various genes involved in cell growth, survival, and inflammation. [, , , , , , , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H13N2O3, and its molecular weight is 281.28 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data, such as NMR and mass spectrometry, for this compound can be found in the literature and from chemical suppliers.
Q7: What is the stability of this compound under various conditions?
A7: Information regarding this compound stability under various conditions (temperature, pH, light) can be found in the literature and manufacturer's information.
Q8: What are the recommended storage conditions for this compound?
A8: Specific storage conditions, such as temperature and light sensitivity, for this compound are detailed in the product information sheet provided by chemical suppliers.
Q9: Does this compound have catalytic properties?
A9: this compound is not known to possess catalytic properties. It acts as an inhibitor by binding to its target, JAK2, rather than catalyzing a chemical reaction.
Q10: Have computational studies been conducted on this compound?
A10: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to understand the binding mode of this compound to JAK2 and other kinases. []
Q11: How do modifications to the this compound structure affect its activity?
A11: Structural modifications of this compound can alter its potency, selectivity, and pharmacokinetic properties. Specific SAR studies are necessary to determine the impact of individual modifications.
Q12: What are the formulation strategies used to improve this compound stability or bioavailability?
A12: Research on different formulations for this compound, including nanoparticles or other delivery systems, might be available in the literature to enhance its solubility, stability, and bioavailability.
Q13: In which in vitro models has this compound shown efficacy?
A13: this compound has shown efficacy in various in vitro models, including:
- Cancer cell lines: this compound inhibits the proliferation and induces apoptosis in various cancer cell lines, including prostate cancer cells and pancreatic cancer cells. [, , , , ]
- Primary cell cultures: this compound inhibits T cell proliferation, eosinophil recruitment, and cytokine production in primary cell cultures. [, , , , ]
Q14: What are the key findings from in vivo studies using this compound?
A14: In vivo studies have demonstrated the efficacy of this compound in various animal models, including:
- Tumor growth inhibition: this compound inhibits tumor growth in mouse models of myeloma and pancreatic cancer. [, ]
- Prevention of allergic airway inflammation: this compound attenuates antigen-induced eosinophil recruitment into the airways of sensitized mice. []
- Attenuation of diabetic complications: this compound prevents the development of diabetic vascular complications in rats. []
- Cardioprotection: this compound protects against myocardial ischemia-reperfusion injury in rat models. [, , , ]
Q15: Are there any known resistance mechanisms to this compound?
A15: Resistance mechanisms to this compound can develop, although specific mechanisms may vary depending on the cell type and context. Some potential mechanisms include mutations in JAK2 or activation of alternative signaling pathways. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)



![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)


![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
